1-Propyl-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

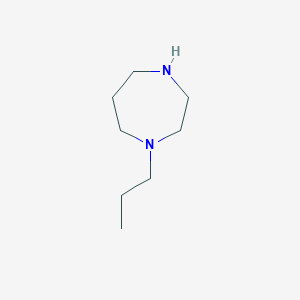

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRSWAZGYHZTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482919 | |

| Record name | 1-propyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-74-7 | |

| Record name | 1-propyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1,4-diazepane: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile 1,4-Diazepane Scaffold

The 1,4-diazepane heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for precise three-dimensional positioning of substituents, enabling tailored interactions with a variety of biological targets. This guide focuses on a specific, yet fundamental derivative, 1-Propyl-1,4-diazepane, a valuable building block for the synthesis of more complex molecules in drug discovery programs. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a cohesive understanding of this molecule's chemical personality, grounded in both theoretical principles and practical laboratory applications.

Molecular Structure and Chemical Identity

This compound, also known as N-propyl-homopiperazine, is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The key structural feature is the asymmetrical substitution on these nitrogens: one is a tertiary amine bearing a propyl group, while the other is a secondary amine. This distinction is fundamental to its reactivity and synthetic utility.

Key Identifiers:

| Property | Value |

| CAS Number | 3619-74-7[1] |

| Molecular Formula | C₈H₁₈N₂[1] |

| Molecular Weight | 142.24 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | CCCN1CCCNCC1[1] |

| InChI | 1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3[1] |

| InChIKey | GXRSWAZGYHZTSQ-UHFFFAOYSA-N[1] |

The seven-membered ring of 1,4-diazepane is conformationally flexible, capable of existing in various twist-chair and twist-boat conformations. The specific conformation of this compound will be influenced by the steric bulk of the propyl group and solvent effects. This conformational landscape is critical when designing molecules for specific receptor binding pockets.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data for related compounds.

| Property | Value/Description |

| Physical State | Solid at standard conditions[1] |

| Melting Point | Data not available. Expected to be a low-melting solid. |

| Boiling Point | Data not available. Estimated to be in the range of 180-220 °C at atmospheric pressure. |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| pKa | The secondary amine is expected to have a pKa around 10-11, while the tertiary amine will be slightly less basic. |

| Predicted XlogP | 0.5[2] |

The propyl group increases the lipophilicity of the molecule compared to the parent 1,4-diazepane, which can enhance its ability to cross biological membranes.[1] The presence of two basic nitrogen atoms allows for the formation of salts with acids, which can be used to modify its solubility and handling properties.[1]

Synthesis of this compound: An Experimental Protocol

The most direct and common method for the synthesis of this compound is the mono-N-alkylation of 1,4-diazepane (homopiperazine). The key to a successful synthesis is controlling the reaction conditions to favor mono-alkylation over di-alkylation. The following protocol is a representative procedure based on established methods for N-alkylation of cyclic diamines.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile to make a 0.5 M solution with respect to the 1,4-diazepane.

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Causality Behind Experimental Choices:

-

Excess Base: The use of at least two equivalents of potassium carbonate is crucial. One equivalent neutralizes the HBr formed during the reaction, while the second equivalent helps to deprotonate the ammonium salt intermediate, regenerating the free amine for further reaction and driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reactants and intermediates to some extent, has a convenient boiling point for reflux, and is aprotic, which prevents it from interfering with the reaction.

-

Control of Stoichiometry: Using a slight excess of the alkylating agent can help to ensure complete consumption of the starting diamine. However, a large excess should be avoided to minimize the formation of the di-alkylated side product.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Mass Spectrometry (Predicted Data):

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.15428 | 129.2 |

| [M+Na]⁺ | 165.13622 | 131.8 |

| [M-H]⁻ | 141.13972 | 128.7 |

| [M]⁺ | 142.14645 | 120.7 |

Data from PubChemLite[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Signals):

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region.

-

A triplet corresponding to the methyl protons of the propyl group around 0.9 ppm.

-

A multiplet for the methylene protons adjacent to the methyl group of the propyl chain around 1.5 ppm.

-

A triplet for the methylene protons attached to the tertiary nitrogen of the propyl chain around 2.4 ppm.

-

A series of multiplets for the methylene protons of the diazepane ring between 2.5 and 3.0 ppm.

-

A broad singlet for the N-H proton of the secondary amine, the chemical shift of which will be dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom.

-

A signal for the methyl carbon of the propyl group around 11 ppm.

-

A signal for the methylene carbon adjacent to the methyl group around 20 ppm.

-

Signals for the methylene carbons of the diazepane ring in the region of 45-60 ppm.

-

A signal for the methylene carbon of the propyl group attached to the nitrogen around 60 ppm.

-

Infrared (IR) Spectroscopy (Expected Absorptions):

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch in the region of 3300-3500 cm⁻¹. This band is often broad.

-

C-H Stretch: Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene and methyl groups.

-

N-H Bend: An absorption band for the N-H bending vibration around 1600 cm⁻¹.

-

C-N Stretch: C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the presence of the secondary and tertiary amine functional groups.[1]

Caption: Key reactions of this compound.

The secondary amine at the N4 position is the more nucleophilic and sterically accessible site, making it the primary center for further functionalization.[1] Common reactions include:

-

Alkylation: Reaction with alkyl halides to introduce a second substituent on the diazepane ring.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

The tertiary amine at the N1 position is less reactive but can participate in reactions such as quaternization with reactive alkylating agents or coordination with metal ions.

Applications in Research and Drug Discovery

This compound serves as a versatile building block in the synthesis of more elaborate molecules with potential therapeutic applications. The 1,4-diazepane scaffold is found in compounds targeting a wide range of biological systems. Derivatives have been investigated for their activity as:

-

Antipsychotics and Anxiolytics: The 1,4-diazepane core is structurally related to benzodiazepines, which are well-known for their effects on the central nervous system.

-

Anticancer Agents: The flexible seven-membered ring can be functionalized to interact with various enzymatic targets implicated in cancer.

-

Antimicrobial and Antifungal Agents: The basic nitrogens and the overall molecular shape can be tailored to disrupt microbial cell walls or metabolic pathways.

The propyl group on this compound provides a degree of lipophilicity that can be advantageous for oral bioavailability and penetration of the blood-brain barrier. Researchers can utilize the reactive secondary amine to append various pharmacophores and explore structure-activity relationships in their drug discovery campaigns.

References

An In-Depth Technical Guide to 1-Propyl-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1,4-diazepane, a heterocyclic building block of significant interest in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure," frequently appearing in pharmacologically active compounds. This document details the physicochemical properties, a robust and reproducible synthetic protocol, purification strategies, and in-depth characterization of this compound. Furthermore, it explores the compound's strategic application in drug development, particularly in the context of central nervous system (CNS) disorders and other therapeutic areas, supported by insights into its structural significance and comparative analysis with related derivatives.

Core Molecular Attributes

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The presence of a propyl group on one of the nitrogen atoms significantly influences its physicochemical properties, rendering it a valuable intermediate for chemical library synthesis and lead optimization campaigns.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3619-74-7 | [1] |

| Canonical SMILES | CCCN1CCCNCC1 | [1] |

Strategic Importance in Medicinal Chemistry

The 1,4-diazepane ring system is a cornerstone in the design of bioactive molecules due to its conformational flexibility and ability to present substituents in specific three-dimensional orientations for optimal target engagement.

Structural Features and Reactivity: this compound possesses two distinct nitrogen centers: a tertiary amine at position 1 (bearing the propyl group) and a secondary amine at position 4.[1] This differential substitution is key to its utility. The secondary amine is the more nucleophilic center, providing a reactive handle for further functionalization through reactions such as acylation, alkylation, or arylation.[1]

Influence of the Propyl Group: The N-propyl substituent increases the lipophilicity of the diazepane scaffold compared to its N-methyl or N-ethyl analogs.[1] This modification can be critical for modulating a drug candidate's pharmacokinetic profile, including its ability to cross biological membranes like the blood-brain barrier, which is essential for CNS-targeted agents.[1]

Applications as a Scaffold: The diazepane scaffold is a key component in compounds investigated for a wide array of biological activities, including:

-

Antipsychotic and Anxiolytic Effects: The diazepine structure is famously associated with benzodiazepines, which act on GABA-A receptors in the CNS.[3]

-

Enzyme Inhibition: Derivatives have been explored as inhibitors for various enzymes.[1]

-

Neurodegenerative Diseases: More recent research has focused on 1,4-diazepane derivatives as potential inhibitors of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease.

Synthesis and Purification Protocol

The most direct and widely employed method for synthesizing this compound is the selective mono-N-alkylation of 1,4-diazepane (also known as homopiperazine). The primary challenge in this synthesis is controlling the reaction to prevent over-alkylation, which would yield the undesired 1,4-dipropyl-1,4-diazepane.

Experimental Protocol: Mono-N-propylation of 1,4-Diazepane

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

-

1,4-Diazepane (Homopiperazine)

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (e.g., 1.0 equivalent). It is crucial to use an excess of the diamine (e.g., 3-5 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (e.g., 2.0 equivalents relative to 1-bromopropane) and anhydrous acetonitrile to the flask. The volume of acetonitrile should be sufficient to create a stirrable slurry.

-

Addition of Alkylating Agent: While stirring the mixture at room temperature, add 1-bromopropane (1.0 equivalent) dropwise over 30-60 minutes. The slow addition helps to maintain a low concentration of the alkylating agent, further reducing the likelihood of dialkylation.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Strategy

The crude product will likely contain a mixture of unreacted 1,4-diazepane, the desired mono-propylated product, and a small amount of the di-propylated byproduct. Purification is typically achieved via flash column chromatography on silica gel.

-

Eluent System: A gradient of dichloromethane and methanol is commonly effective. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent system to prevent the basic amine products from streaking on the acidic silica gel.

-

Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10%). The more polar, unreacted 1,4-diazepane will elute later than the less polar mono- and di-propylated products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.

-

¹H NMR (Predicted): One would expect to see characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen). The protons on the diazepane ring will appear as a series of complex multiplets. The NH proton at position 4 will likely be a broad singlet.

-

¹³C NMR (Predicted): Distinct signals for the three carbons of the propyl group and the five carbons of the diazepane ring would be observed. The carbons adjacent to the nitrogen atoms will be shifted downfield.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The [M+H]⁺ ion would be expected at m/z 143.24.

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching band would be expected in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.

Conclusion and Future Outlook

This compound is a foundational building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the versatile reactivity of the remaining secondary amine, makes it an attractive starting point for generating libraries of novel compounds. The strategic incorporation of the propyl group offers a means to fine-tune lipophilicity, a critical parameter in drug design. As research into CNS disorders and other complex diseases continues, the demand for versatile and strategically designed scaffolds like this compound is expected to grow, solidifying its role in the modern drug discovery pipeline.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

"1-Propyl-1,4-diazepane" synthesis from 1,4-diazepane

An In-Depth Technical Guide to the Synthesis of 1-Propyl-1,4-diazepane from 1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-alkylation of this seven-membered heterocycle allows for the systematic exploration of structure-activity relationships, making the synthesis of derivatives like this compound a critical process for drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound from the parent 1,4-diazepane. We will delve into the mechanistic rationale, field-proven protocols, and critical process considerations for two principal methods: Direct N-Alkylation and Reductive Amination . This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of these synthetic transformations.

Introduction: The Significance of the 1,4-Diazepane Core

1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in the pharmaceutical industry due to its presence in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[3] The conformational flexibility of the diazepane ring, coupled with the two nucleophilic nitrogen atoms, provides a versatile template for designing targeted molecules.

The synthesis of N-substituted 1,4-diazepanes is a fundamental step in modifying the scaffold's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles. This guide focuses specifically on the addition of a propyl group to one of the nitrogen atoms, a common alkyl chain used to modulate biological activity.

Overview of Synthetic Strategies

The synthesis of this compound from its parent heterocycle can be efficiently achieved through two primary and reliable synthetic routes. The choice between these methods often depends on factors such as available reagents, desired selectivity, reaction scale, and tolerance for specific byproducts.

Caption: Primary synthetic routes to this compound.

Method 1: Direct N-Alkylation via SN2 Reaction

Direct alkylation is a classic and straightforward method for forming C-N bonds. This approach involves the reaction of 1,4-diazepane, acting as a nucleophile, with a suitable propyl electrophile, such as a propyl halide.

Mechanism and Scientific Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A lone pair of electrons from one of the secondary amine nitrogens of 1,4-diazepane attacks the electrophilic carbon atom of the propyl halide, displacing the halide ion as a leaving group.

A critical consideration is the generation of a hydrohalic acid (HBr or HI) byproduct, which protonates the basic nitrogen atoms of the diazepane, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize this acid and allow the reaction to proceed to completion.

The primary challenge of this method is controlling selectivity. Because 1,4-diazepane possesses two reactive secondary amines, the reaction can yield a mixture of the desired mono-propylated product, the di-propylated byproduct (1,4-dipropyl-1,4-diazepane), and unreacted starting material.[4] To favor mono-alkylation, a slight excess of the 1,4-diazepane starting material relative to the alkylating agent is often employed.

Caption: Experimental workflow for direct N-alkylation.

Detailed Experimental Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N

2or Argon), add 1,4-diazepane (1.0 g, 10.0 mmol, 1.2 equiv). -

Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and potassium carbonate (K

2CO3, 2.3 g, 16.6 mmol, 2.0 equiv). Stir the suspension vigorously. -

Addition of Alkylating Agent: Cool the mixture to 0°C using an ice bath. Add 1-bromopropane (0.76 mL, 8.3 mmol, 1.0 equiv) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (1-bromopropane) is observed.

-

Work-up: Upon completion, filter the solid K

2CO3and salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). -

Purification: Dry the organic layer over anhydrous sodium sulfate (Na

2SO4), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to separate the desired product from starting material and di-alkylated byproduct.

Data Summary

| Parameter | Condition | Rationale |

| Diazepane:Halide Ratio | 1.2 : 1.0 | Using excess diazepane statistically favors mono-alkylation over di-alkylation. |

| Alkylating Agent | 1-Bromopropane | Good balance of reactivity and cost. 1-Iodopropane is more reactive but more expensive. |

| Base | K | Inexpensive, non-nucleophilic base to neutralize the HBr byproduct. |

| Solvent | Acetonitrile / THF | Polar aprotic solvents are ideal for S |

| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction; RT provides sufficient energy. |

| Typical Yield | 40-60% | Yield is often moderate due to the formation of the di-propylated byproduct. |

Method 2: Reductive Amination

Reductive amination is a powerful and often higher-yielding alternative for N-alkylation. This one-pot reaction first involves the condensation of 1,4-diazepane with propanal (propionaldehyde) to form an intermediate iminium ion, which is then immediately reduced by a hydride reagent present in the reaction mixture.[5]

Mechanism and Scientific Rationale

The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a transient iminium ion. A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final N-propylated product.[6]

A key advantage of this method is the use of milder reagents and the avoidance of generating a strong acid byproduct. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)ngcontent-ng-c1205671314="" class="ng-star-inserted">3) is often the reagent of choice as it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes, preventing the reduction of the starting propanal. Sodium borohydride (NaBH4) can also be used, but it requires careful pH control and can reduce the aldehyde starting material.[6]

Similar to direct alkylation, controlling the stoichiometry of the aldehyde is crucial to minimize the formation of the di-propylated byproduct.[4]

Caption: Experimental workflow for reductive amination.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve 1,4-diazepane (1.0 g, 10.0 mmol, 1.2 equiv) in a suitable solvent such as methanol or a 1:1 mixture of methanol and dichloromethane (40 mL).

-

Aldehyde Addition: Add propanal (0.61 mL, 8.3 mmol, 1.0 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)

3, 2.1 g, 10.0 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10°C. -

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO

3). Stir until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 30 mL). -

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na

2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.

Data Summary

| Parameter | Condition | Rationale |

| Diazepane:Aldehyde Ratio | 1.2 : 1.0 | Minimizes di-alkylation by keeping the aldehyde as the limiting reagent. |

| Reducing Agent | NaBH(OAc) | Mild and selective for iminium ions over aldehydes, simplifying the procedure. |

| Solvent | MeOH, DCM, or DCE | Solvents that effectively dissolve both the amine and the reducing agent. |

| Temperature | 0°C to RT | Initial cooling controls the exothermic hydride addition. |

| Typical Yield | 65-85% | Generally provides higher yields and better selectivity than direct alkylation. |

Comparative Analysis of Synthetic Methods

| Feature | Direct N-Alkylation | Reductive Amination |

| Primary Reagents | Propyl halide, Base | Propanal, Reducing agent |

| Byproducts | Halide salts, H | Borate salts, Acetic acid salts |

| Selectivity Control | Moderate; sensitive to stoichiometry and addition rate. | Good; primarily controlled by aldehyde stoichiometry. |

| Reaction Conditions | Generally mild (RT). | Mild (0°C to RT). |

| Yield | Moderate (40-60%) | Good to Excellent (65-85%) |

| Advantages | Conceptually simple; uses common lab reagents. | Higher yields; cleaner reactions; avoids strong acid byproducts. |

| Disadvantages | Lower selectivity; generation of di-alkylated byproduct. | Requires a specific hydride reagent which may be more costly. |

Conclusion

The synthesis of this compound from 1,4-diazepane is most effectively achieved through either direct N-alkylation or reductive amination. While direct alkylation with a propyl halide is a straightforward SN2 reaction, it often suffers from moderate yields due to challenges in controlling selectivity against di-alkylation.

For laboratory and process development, reductive amination stands out as the superior method . It consistently provides higher yields, demonstrates better selectivity for the mono-alkylated product, and proceeds under mild conditions without generating corrosive byproducts. The use of sodium triacetoxyborohydride as a selective reducing agent further enhances the reliability and efficiency of this protocol. The choice of synthesis will ultimately depend on the specific project goals, scale, and available resources, but for applications demanding high purity and yield, reductive amination is the recommended pathway.

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,4-Diazepane-1-carbaldehyde|CAS 29053-62-1 [benchchem.com]

- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-Propyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Propyl-1,4-diazepane. Due to the limited availability of public domain experimental data for this specific compound, this document presents a predictive and representative profile based on established principles of organic chemistry and spectroscopy, alongside data from structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the synthesis, characterization, and application of this and similar molecules in research and drug development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a seven-membered diazepane ring. One nitrogen atom is substituted with a propyl group, while the other remains a secondary amine.[1] Its molecular formula is C₈H₁₈N₂ and it has a molecular weight of 142.24 g/mol .[1][2] The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[3] The presence of both a secondary and a tertiary amine within the structure provides two distinct sites for further functionalization, making it a versatile building block in the synthesis of more complex molecules.[1] The propyl group increases the lipophilicity of the molecule compared to smaller alkyl derivatives, which can influence its pharmacokinetic properties.[1]

A thorough understanding of the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed, albeit predictive, analysis of its NMR, IR, and MS data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its spectroscopic properties. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and splitting patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the propyl group and the diazepane ring protons. The exact chemical shifts can be influenced by the solvent used.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | Broad singlet | 1H | NH |

| ~ 2.6 - 2.8 | Multiplet | 4H | C2-H ₂, C7-H ₂ |

| ~ 2.4 - 2.6 | Multiplet | 4H | C3-H ₂, C5-H ₂ |

| ~ 2.3 - 2.5 | Triplet | 2H | Propyl-C1'-H ₂ |

| ~ 1.4 - 1.6 | Sextet | 2H | Propyl-C2'-H ₂ |

| ~ 0.8 - 1.0 | Triplet | 3H | Propyl-C3'-H ₃ |

-

Causality behind Predictions: The protons on carbons adjacent to nitrogen atoms (C2, C3, C5, C7, and Propyl-C1') are expected to be deshielded and thus appear at a lower field (higher ppm). The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. The propyl group should exhibit a classic triplet-sextet-triplet pattern.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 55 - 60 | Propyl-C1' |

| ~ 50 - 55 | C2, C7 |

| ~ 45 - 50 | C3, C5 |

| ~ 25 - 30 | C6 |

| ~ 18 - 22 | Propyl-C2' |

| ~ 10 - 15 | Propyl-C3' |

-

Expertise in Interpretation: The carbons directly attached to the nitrogen atoms will have the highest chemical shifts due to the electronegativity of nitrogen. The terminal methyl carbon of the propyl group will be the most shielded and appear at the highest field (lowest ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions would be from the N-H and C-H bonds.

| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1450 | Medium | C-H bend (CH₂) |

| 1380 - 1370 | Medium | C-H bend (CH₃) |

| 1150 - 1050 | Medium | C-N stretch |

-

Trustworthiness of Protocol: A standard method for obtaining the IR spectrum would be using a Fourier Transform Infrared (FTIR) spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3] The presence of a broad peak in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H bond of the secondary amine. The strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the C-H bonds in the propyl group and the diazepane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Predicted Adduct/Fragment |

| 143.15428 | [M+H]⁺[2] |

| 142.14645 | [M]⁺[2] |

| 113 | [M - C₂H₅]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

-

Authoritative Grounding: The predicted m/z for the protonated molecule ([M+H]⁺) is 143.15428.[2] The fragmentation is likely to occur via cleavage of the propyl group and fragmentation of the diazepane ring. The loss of the propyl group (C₃H₇) would result in a fragment with an m/z of 99. Further fragmentation of the ring would lead to smaller amine-containing fragments.

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Propyl-1,4-diazepane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Propyl-1,4-diazepane is a substituted cyclic diamine of interest in medicinal chemistry and drug development. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application, from early-stage discovery to formulation development. This technical guide provides a comprehensive overview of these critical attributes. In the absence of extensive empirical data for this specific molecule, this guide integrates predictive modeling, established analytical methodologies, and insights into the behavior of structurally related compounds to offer a robust scientific resource. We present predicted solubility data, detailed protocols for experimental determination of solubility and stability, and a thorough analysis of potential degradation pathways. This document is intended to serve as a practical and authoritative reference for researchers working with this compound and similar N-substituted cyclic amines.

Introduction to this compound

This compound belongs to the family of saturated seven-membered heterocyclic diamines. Its structure, featuring a propyl group on one of the nitrogen atoms, imparts a degree of lipophilicity that influences its interaction with biological systems and its formulation characteristics.[1] The presence of both a tertiary and a secondary amine within the diazepane ring suggests a molecule with basic properties, capable of forming salts to modulate its solubility.[1] As a building block in medicinal chemistry, understanding its solubility and stability is a prerequisite for its incorporation into more complex molecular architectures and for the development of viable drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3619-74-7 | [1] |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Solid (at standard conditions) | [1] |

| Predicted LogP | 1.35 | ALOGPS Prediction[1][2][3][4][5] |

| Predicted Aqueous Solubility (logS) | -1.85 | ALOGPS Prediction[1][2][3][4][5] |

| Predicted Aqueous Solubility | 14.125 mg/mL | ALOGPS Prediction[1][2][3][4][5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is expected to be pH-dependent due to the presence of two basic nitrogen atoms.

Predicted Solubility

In the absence of experimental data, computational models provide a valuable estimation of solubility. The ALOGPS 2.1 server, a tool that utilizes associative neural networks, was used to predict the aqueous solubility and lipophilicity (LogP) of this compound from its SMILES string (CCCN1CCCNCC1).[1][2][3][4][5]

The predicted LogP of 1.35 suggests a moderate lipophilicity, which is consistent with the presence of the propyl group.[1] The predicted aqueous solubility of 14.125 mg/mL (logS = -1.85) indicates that the compound is likely to be soluble in water to a reasonable extent, a property that can be further enhanced by salt formation at lower pH.

Experimental Determination of Aqueous and Organic Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvent systems.

-

Materials and Equipment:

-

This compound (solid)

-

Selection of aqueous buffers (pH 2, 5, 7.4, 9)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV or GC-MS system for quantification

-

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent (aqueous buffer or organic solvent).

-

Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Perform the experiment in triplicate for each solvent system.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

The chemical structure of this compound, with its secondary and tertiary amine functionalities, suggests susceptibility to several degradation pathways:

-

Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide, while the secondary amine can be oxidized to a hydroxylamine, which may be further oxidized to a nitrone.[6][7] Oxidative N-dealkylation is also a possible degradation route.[8][9]

-

Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, certain conditions could promote ring opening, although this is less common for saturated rings compared to their unsaturated counterparts like benzodiazepines.[10][11][12]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The ICH Q1B guideline provides a framework for photostability testing.[12][13][][15]

-

Reaction with Excipients: In a formulated product, interactions with acidic or basic excipients, or with reactive impurities, could lead to degradation.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop stability-indicating analytical methods.[16][17][18][19]

-

Materials and Equipment:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light/UV exposure

-

Validated stability-indicating HPLC method with a mass spectrometer (LC-MS) for peak purity and identification of degradants.

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in an acidic solution and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a basic solution and heat (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[] A dark control should be run in parallel.

-

-

Analysis:

-

At specified time points, analyze the stressed samples using the stability-indicating LC-MS method.

-

Determine the percentage of degradation and identify any major degradation products by their mass-to-charge ratio and fragmentation patterns.

-

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound. These studies should follow the ICH Q1A(R2) guideline.[20]

Table 2: Recommended Conditions for Long-Term Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Analytical Methodology

Robust analytical methods are essential for the accurate quantification of this compound and its potential impurities or degradants.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common choice for the analysis of non-volatile amines. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity.[21][22] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point for method development.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for the analysis of volatile amines.[15][20][23][24][25] The use of a basic-deactivated column is recommended to prevent peak tailing.[20]

-

Mass Spectrometry (MS): When coupled with HPLC or GC, MS is a powerful tool for the identification of the parent compound and any degradation products. The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic losses of the propyl group and fragmentation of the diazepane ring.[6][13][17][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its impurities.[28][29][30][31][32] The proton on the secondary amine would typically appear as a broad signal, which can be confirmed by D₂O exchange.[30][31][32]

Conclusion

While specific experimental data for this compound is not widely available in the public domain, this technical guide provides a comprehensive framework for understanding and evaluating its solubility and stability. The predictive data suggests moderate lipophilicity and aqueous solubility. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for the empirical determination of these critical properties. A thorough understanding of the potential degradation pathways, particularly oxidation, is essential for the development of stable formulations and for defining appropriate storage and handling procedures. The analytical methodologies described provide the necessary tools for accurate quantification and characterization. This guide serves as a valuable resource for any researcher or drug development professional working with this compound, enabling a more informed and efficient development process.

References

- 1. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vcclab.org [vcclab.org]

- 3. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. vcclab.org [vcclab.org]

- 8. DSpace [helda.helsinki.fi]

- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. | Semantic Scholar [semanticscholar.org]

- 12. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 16. Predictor Solubility [chematlas.chimie.unistra.fr]

- 17. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. gcms.labrulez.com [gcms.labrulez.com]

- 21. benchchem.com [benchchem.com]

- 22. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bre.com [bre.com]

- 24. agilent.com [agilent.com]

- 25. ccsknowledge.com [ccsknowledge.com]

- 26. Video: Mass Spectrometry of Amines [jove.com]

- 27. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 32. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Safety Profile of 1-Propyl-1,4-diazepane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Propyl-1,4-diazepane (CAS No. 3619-74-7) is publicly available at the time of this publication. The following health and safety information is a synthesis of data from structurally related diazepane derivatives and the general chemical properties of alkylamines. All recommendations should be implemented with the understanding that they represent a precautionary approach in the absence of compound-specific data. A thorough risk assessment should be conducted before handling this compound.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a seven-membered diazepane ring with a propyl group attached to one of the nitrogen atoms.[1] Its structure, containing both a secondary and a tertiary amine, suggests its utility as a versatile building block in medicinal chemistry and pharmaceutical research.[1] The presence of these functional groups is central to its reactivity and, consequently, its potential health and safety considerations.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 3619-74-7 | [1] |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Solid (at standard conditions) | [1][2] |

| SMILES | CCCN1CCCNCC1 | [1][3] |

| InChI | 1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 | [1][2] |

Hazard Identification: A Precautionary Approach

Based on the toxicological profiles of similar alkylamines and other 1,4-diazepane derivatives, this compound should be handled as a potentially hazardous substance.[4] The primary hazards are anticipated to be related to its corrosive and irritant nature, typical of amines, and potential toxicity if ingested, inhaled, or absorbed through the skin.

Summary of Potential Hazards (Inferred from Related Compounds)

| Hazard | Description | Basis of Inference (Related Compounds) |

| Acute Oral Toxicity | Harmful if swallowed. | General for alkylamines; SDS for various diazepane derivatives.[4] |

| Skin Corrosion/Irritation | May cause skin irritation or burns upon direct contact. | Corrosive nature of many alkylamines.[4] |

| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Corrosive nature of many alkylamines.[4] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | General for volatile amines.[5] |

Prudent Handling and Storage Protocols

Given the potential hazards, a conservative approach to handling and storage is warranted. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be followed at all times.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area. For handling powders or creating solutions, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of splashing, chemical-resistant aprons and sleeves should be considered.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage Requirements

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

Experimental Workflow: Hierarchy of Controls

The following diagram illustrates the recommended hierarchy of controls when working with this compound. The most effective controls are at the top, and the least effective are at the bottom.

Caption: Hierarchy of controls for safe handling.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Place in a suitable, closed container for disposal.

Conclusion

While this compound holds promise as a scaffold in drug discovery, the lack of specific health and safety data necessitates a cautious and informed approach to its handling. By understanding the general hazards associated with its chemical class and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the hierarchy of controls, consistent use of appropriate personal protective equipment, and preparedness for emergencies are paramount.

References

- 1. This compound (3619-74-7) for sale [vulcanchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 4. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 5. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to the Selective Functionalization of the Secondary Amine in 1-Propyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-Propyl-1,4-diazepane, with its distinct secondary and tertiary amine functionalities, offers a versatile platform for the synthesis of novel derivatives. The selective functionalization of the secondary amine at the N-4 position is of paramount importance for the development of new chemical entities with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the principles governing the reactivity of the secondary amine in this compound and offers detailed, field-proven protocols for its selective N-alkylation and N-acylation. By understanding the underlying mechanistic principles and employing the robust methodologies presented herein, researchers can effectively leverage this scaffold in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring system is a cornerstone in the design of therapeutics targeting the central nervous system (CNS) and other biological systems. Its inherent conformational flexibility allows for optimal spatial orientation of substituents, facilitating precise interactions with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.

This compound serves as a key building block in medicinal chemistry. The presence of a secondary amine at the N-4 position and a tertiary amine at the N-1 position provides a critical handle for differential functionalization, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

The Chemical Landscape of this compound: A Tale of Two Amines

The reactivity of this compound is dominated by the distinct electronic and steric environments of its two nitrogen atoms. The secondary amine at the N-4 position is significantly more nucleophilic and less sterically hindered than the tertiary amine at the N-1 position, which is encumbered by the propyl group. This disparity in reactivity is the cornerstone of selective functionalization, allowing for targeted modifications at the N-4 position while leaving the N-1 position intact.

This selective reactivity enables chemists to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

Core Reactions: Selective Functionalization of the Secondary Amine

The enhanced nucleophilicity of the secondary amine in this compound makes it amenable to a range of electrophilic substitution reactions. The two most fundamental and widely utilized transformations are N-alkylation and N-acylation.

Selective N-Alkylation

N-alkylation introduces alkyl groups onto the secondary amine, a key strategy for exploring structure-activity relationships (SAR) and fine-tuning the biological activity of the 1,4-diazepane scaffold. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Selective N-Acylation

N-acylation introduces an acyl group, forming a stable amide bond. This transformation is pivotal for introducing diverse functionalities and is a common step in the synthesis of more complex molecules. N-acylated derivatives can serve as key intermediates for further chemical modifications or act as potent bioactive compounds themselves.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the selective functionalization of the secondary amine of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Selective N-Benzylation of this compound

This protocol details the direct alkylation of the secondary amine using benzyl bromide.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-benzyl-1-propyl-1,4-diazepane.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the secondary amine, enhancing its nucleophilicity, while being mild enough to avoid side reactions.

-

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting material. Using a large excess should be avoided to minimize the risk of quaternization of the tertiary amine.

Protocol 2: Selective N-Acetylation of this compound

This protocol describes the acylation of the secondary amine using acetyl chloride.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic organic base such as triethylamine (TEA, 1.5 eq.) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield 1-(4-propyl-1,4-diazepan-1-yl)ethan-1-one.

Causality of Experimental Choices:

-

Solvent: Dichloromethane is an excellent inert solvent for this type of reaction.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acetyl chloride and the amine.

Data Presentation

The following tables summarize expected quantitative data for the products of the selective functionalization of this compound, based on data from closely related structures.

Table 1: Quantitative Data for Selective N-Functionalization of this compound

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Benzyl-1-propyl-1,4-diazepane | C₁₅H₂₄N₂ | 232.37 | 85-95% |

| 1-(4-Propyl-1,4-diazepan-1-yl)ethan-1-one | C₁₀H₂₀N₂O | 184.28 | 90-98% |

Table 2: Spectroscopic Data for N-Functionalized this compound Derivatives (Representative Data)

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| 4-Benzyl-1-propyl-1,4-diazepane | 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.70-2.40 (m, 10H, diazepane-H & N-CH₂), 1.50 (sext, 2H, CH₂), 0.90 (t, 3H, CH₃) | 139.0 (Ar-C), 129.1 (Ar-CH), 128.2 (Ar-CH), 126.9 (Ar-CH), 63.5 (Ar-CH₂), 58.0, 56.5, 55.0, 54.0 (diazepane-C & N-CH₂), 20.5 (CH₂), 11.8 (CH₃) | [M+H]⁺ 233.2 |

| 1-(4-Propyl-1,4-diazepan-1-yl)ethan-1-one | 3.60-3.40 (m, 4H, diazepane-H), 2.60-2.40 (m, 6H, diazepane-H & N-CH₂), 2.10 (s, 3H, COCH₃), 1.50 (sext, 2H, CH₂), 0.90 (t, 3H, CH₃) | 170.0 (C=O), 57.5, 55.0, 48.0, 46.0 (diazepane-C & N-CH₂), 21.5 (COCH₃), 20.4 (CH₂), 11.7 (CH₃) | [M+H]⁺ 185.2 |

Note: The presented spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Visualization of Key Concepts

Logical Relationship of Reactivity

Caption: Differential reactivity of the two nitrogen atoms in this compound.

Experimental Workflow for Selective N-Alkylation

Caption: A typical workflow for the selective N-alkylation of this compound.

Conclusion

The selective functionalization of the secondary amine in this compound is a powerful strategy in modern drug discovery. The inherent difference in reactivity between the two nitrogen atoms provides a reliable handle for introducing chemical diversity. The protocols outlined in this guide for N-alkylation and N-acylation are robust, reproducible, and can be adapted for a wide range of substrates. By applying these methodologies, researchers can efficiently synthesize novel 1,4-diazepane derivatives, accelerating the journey from hit identification to lead optimization and the development of new therapeutics.

Conformational analysis of the "1-Propyl-1,4-diazepane" ring

An In-Depth Technical Guide to the Conformational Analysis of 1-Propyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. Its seven-membered ring imparts significant conformational flexibility, which is a critical determinant of molecular geometry, physicochemical properties, and, ultimately, biological activity. This guide provides a comprehensive technical overview of the conformational analysis of this compound, a representative N-substituted derivative. We delineate a synergistic approach combining computational modeling and experimental Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the ring's conformational landscape, identify low-energy conformers, and quantify the energy barriers of interconversion. This document serves as a methodological blueprint for researchers engaged in the rational design of drugs incorporating flexible seven-membered heterocycles.

Introduction: The Significance of Conformational Dynamics

Seven-membered heterocyclic rings, such as the 1,4-diazepane system, are foundational motifs in a wide array of biologically active compounds, including antipsychotics and orexin receptor antagonists.[1][2][3] Unlike more rigid five- or six-membered rings, the expanded diazepane ring possesses a higher degree of freedom, resulting in a complex potential energy surface with multiple low-energy conformations. The specific three-dimensional arrangement, or conformation, that a molecule adopts directly influences its ability to interact with a biological target. Therefore, a thorough understanding of the conformational preferences and the dynamics of ring inversion is paramount for structure-activity relationship (SAR) studies and the rational design of potent and selective therapeutics.[4]

This guide focuses on this compound as a model system. The addition of the N-propyl substituent introduces further complexity, influencing the equilibrium between different ring conformations and the orientation (axial vs. equatorial) of the alkyl group. Our objective is to present a robust, integrated workflow that leverages the predictive power of computational chemistry with the empirical validation of NMR spectroscopy to build a complete picture of the molecule's dynamic behavior in solution.

The Conformational Landscape of the 1,4-Diazepane Ring

The conformational analysis of seven-membered rings is significantly more complex than that of cyclohexane. The 1,4-diazepane ring can theoretically exist in several conformations, with the most energetically accessible being variations of the Chair (C) and Boat (B) forms.[5][6]

-

Chair (C) and Twist-Chair (TC): The parent homopiperazine (1,4-diazepane) ring has been shown to favor a pseudo-chair conformation in the solid state.[7] The Twist-Chair (TC) is often the global minimum energy conformer for seven-membered rings, as it effectively minimizes both angle and torsional strain.

-

Boat (B) and Twist-Boat (TB): Boat-like conformations are also key players in the conformational equilibrium. While the symmetrical Boat form is often a transition state, the Twist-Boat (TB) conformation is typically a local energy minimum.[8]

These conformers are not static but are in rapid equilibrium at room temperature through a process of ring inversion. This process involves passing through higher-energy transition states. The energy difference between the stable conformers and the barriers to their interconversion dictates the conformational population and the dynamic properties of the molecule. For substituted diazepanes, these ring inversions can be enantiomeric, and understanding the barriers is critical for applications in stereoselective synthesis.[9][10]

Integrated Methodological Workflow

A dual-pronged approach, integrating computational and experimental methods, provides the most reliable and comprehensive conformational analysis. Computational methods map the entire potential energy surface, while NMR spectroscopy provides experimental validation of the predicted behavior in solution.

Caption: Integrated workflow for conformational analysis.

Computational Analysis Protocol

The goal of the computational protocol is to identify all stable conformers, determine their relative energies, and calculate the activation energies for their interconversion.

Expertise & Causality: We employ a two-tiered approach. A rapid Molecular Mechanics (MM) search is used first to broadly explore the conformational space without excessive computational cost. The resulting low-energy candidates are then subjected to higher-level Density Functional Theory (DFT) calculations for accurate energy and geometry determination. The B3LYP functional with a Pople-style basis set like 6-31G(d,p) is a well-established standard that provides a reliable balance of accuracy and efficiency for such organic systems.[11][12][13]

Step-by-Step Methodology:

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D model using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). This step will generate a diverse set of possible ring and N-propyl group orientations. All unique conformers within a reasonable energy window (e.g., 20 kJ/mol) of the global minimum are retained.

-

DFT Geometry Optimization: Each conformer identified in the previous step is subjected to full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. This refines the structures to their nearest local energy minimum on the quantum mechanical potential energy surface.

-

Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

-

Thermodynamic Data: These calculations yield zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the computation of relative Gibbs free energies (ΔG), which are more relevant for comparison with experimental data than simple electronic energies.

-

-